molecular formula C9H8ClNO2S3 B6419583 5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide CAS No. 1060310-06-6

5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide

Cat. No. B6419583
CAS RN: 1060310-06-6
M. Wt: 293.8 g/mol
InChI Key: BTCSOZVAPGBESY-UHFFFAOYSA-N
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Description

5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide is a thiophene-based compound . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The X-ray crystal structure of 5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, such as “5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide”, are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Organic Synthesis

“5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide” can be used in the synthesis of other organic compounds. For example, 2-Chloro-5-(chloromethyl)thiophene was used in the synthesis of 1-(1,1’-biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1H-imidazol-1-yl)propane and 1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)-3-phenylpropane .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . “5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide” could potentially be used as a boron reagent in this process .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs) , and in the fabrication of organic light-emitting diodes (OLEDs) .

Agricultural Fungicides

Thiophene, a widely researched five-membered sulfur heterocycle, exists in commercialized agricultural fungicides . Therefore, “5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide” could potentially be used in the development of new fungicides .

Future Directions

5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide is currently under clinical development for the prevention and treatment of thromboembolic diseases . This suggests that future research may focus on further understanding its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

5-chloro-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S3/c10-8-1-2-9(15-8)16(12,13)11-5-7-3-4-14-6-7/h1-4,6,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCSOZVAPGBESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide

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